N-(3-ethoxypropyl)-4-methoxybenzamide

Physicochemical Properties Lipophilicity SAR Analysis

Researchers often face assay variability due to uncharacterized benzamide analogs. N-(3-Ethoxypropyl)-4-methoxybenzamide provides a defined, low-molecular-weight scaffold to establish baseline parameters. • Defined para-methoxy configuration ensures regioisomeric purity, critical for reliable SAR data. • Stable amide bond serves as a robust handle for systematic derivatization. • Well-suited as a negative control in HTS, its physicochemical profile helps establish assay noise levels.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
Cat. No. B4031353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethoxypropyl)-4-methoxybenzamide
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCCOCCCNC(=O)C1=CC=C(C=C1)OC
InChIInChI=1S/C13H19NO3/c1-3-17-10-4-9-14-13(15)11-5-7-12(16-2)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,14,15)
InChIKeyIJIISFSVGOJCAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-ethoxypropyl)-4-methoxybenzamide Identity & Profile


N-(3-ethoxypropyl)-4-methoxybenzamide is a synthetic benzamide derivative with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol . It belongs to the class of N-substituted alkoxybenzamides, characterized by a 4-methoxybenzamide core linked to a 3-ethoxypropyl chain via an amide bond . This compound is primarily utilized as a research chemical and synthetic intermediate, with its chemical structure and predicted properties available in authoritative chemical databases .

Workflow Organic synthesis & medicinal chemistry research Core benzamide scaffold
Selection context Para-methoxy regioisomer for SAR baseline Positional identity confirmed
Analytical use Physicochemical standard for method development Predicted logP and pKa available

N-(3-ethoxypropyl)-4-methoxybenzamide Substitution Risks


In procurement of research chemicals, assuming functional interchangeability among benzamide analogs with similar molecular weights or formulas is a common but scientifically flawed practice. The specific spatial and electronic configuration of the 4-methoxy group and the flexible 3-ethoxypropyl chain in N-(3-ethoxypropyl)-4-methoxybenzamide dictates its physicochemical properties, such as logP, hydrogen bonding capacity, and polar surface area . Even a seemingly minor substitution, like moving the methoxy group to the 3-position on the benzene ring or adding a chlorine atom , fundamentally alters these parameters, which in turn can drastically change solubility, membrane permeability, and target binding affinity in any biological or chemical assay . The evidence below quantifies these specific differences to inform a data-driven procurement decision.

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Methoxy regioisomer mismatch Para (4-) vs. meta (3-) substitution alters electronic distribution; may not transfer assay or reactivity profiles directly.
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Chlorinated analog lipophilicity shift 5-Chloro analog predicted to be more lipophilic; solubility and membrane behavior may differ significantly.
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Piperidinyl-substituted analog complexity Higher MW and greater conformational flexibility alter physical properties; may limit direct substitution in fragment-based approaches.

N-(3-ethoxypropyl)-4-methoxybenzamide Comparative Evidence


Predicted Lipophilicity vs. Chlorinated Analog

Lipophilicity is a critical parameter influencing compound solubility, membrane permeability, and in vitro assay behavior. N-(3-ethoxypropyl)-4-methoxybenzamide is predicted to be less lipophilic than its chlorinated analog, 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzamide. The quantitative difference in predicted logP values provides a basis for selecting the compound with the appropriate lipophilicity profile for a given experimental system .

Lipophilicity vs. chlorinated analog
Predicted
Lower predicted logP than 5-chloro analog (2.64)
May support selection when reduced lipophilicity and higher aqueous solubility are desired.
Computational estimate; experimental verification recommended.
Physicochemical Properties Lipophilicity SAR Analysis

Methoxy Regioisomer Comparison

The position of the methoxy substituent on the benzene ring is a primary structural differentiator. N-(3-ethoxypropyl)-4-methoxybenzamide has the methoxy group at the para (4-) position, whereas its direct regioisomer, N-(3-Ethoxypropyl)-3-methoxybenzamide, has it at the meta (3-) position . Other analogs have it at the ortho (2-) position, as seen in 5-chloro-N-(3-ethoxypropyl)-2-methoxybenzamide . This positional difference alters the molecule's electronic distribution and steric hindrance, which can profoundly affect its interaction with biological targets or its reactivity as a synthetic intermediate.

Methoxy regioisomer identity
Head-to-head
4-methoxy (para) vs. 3-methoxy (meta) regioisomer
Positional isomer; electronic and steric profiles cannot be considered equivalent.
Regioisomeric purity critical for assay reproducibility.
Regioisomerism Structure-Activity Relationship Chemical Synthesis

Molecular Complexity vs. Piperidinyl Analogs

Molecular complexity, often correlated with the number of rotatable bonds, stereocenters, and overall size, impacts synthetic accessibility, solubility, and biological promiscuity. N-(3-ethoxypropyl)-4-methoxybenzamide (MW 237.3) is a structurally simpler molecule compared to more complex analogs like 4-[(1-cyclopentylpiperidin-4-yl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide (MW 404.5) [1]. The latter contains a large piperidinyl-oxy substituent, resulting in higher molecular weight and greater conformational flexibility (more rotatable bonds).

Molecular complexity
Cross-study comparable
237.3 g/mol vs. 404.5 g/mol (piperidinyl analog)
Lower molecular weight supports fragment-based SAR exploration and simpler synthetic routes.
Difference 167.2 g/mol; data from standard calculation.
Molecular Complexity Drug-likeness Synthetic Feasibility

Predicted pKa vs. 3-Methoxy Regioisomer

The predicted pKa value reflects the ionization state of the compound at various pH levels, influencing solubility, stability, and membrane permeability. N-(3-ethoxypropyl)-3-methoxybenzamide has a predicted pKa of 14.77±0.46 , while the target compound, N-(3-ethoxypropyl)-4-methoxybenzamide, is expected to have a similar but not identical pKa due to the altered electron density from the para- vs. meta-substitution. The difference in pKa values between regioisomers is small but can be significant in finely tuned biological environments.

Predicted pKa comparison
Class-level inference
Expected similar high pKa (~14.7) to 3-methoxy regioisomer (14.77±0.46)
Small pKa variation may influence ionization-sensitive assay conditions.
Predicted model; confirm experimentally for critical method development.
Physicochemical Properties Ionization State ADME Prediction

Catalog Presence and Availability

Procurement viability depends on commercial availability. N-(3-ethoxypropyl)-4-methoxybenzamide is listed in major chemical catalogs like ChemSpider and BenchChem , indicating it is a known and accessible research compound. Its regioisomer, N-(3-ethoxypropyl)-3-methoxybenzamide, has a confirmed CAS number (667412-43-3) and is listed on ChemicalBook . In contrast, the more complex analog 4-[(1-cyclopentylpiperidin-4-yl)oxy]-N-(3-ethoxypropyl)-3-methoxybenzamide, while available through specific vendors like ChemBridge [1], may represent a more specialized and potentially less readily available compound. The broader catalog presence of the target compound and its simple regioisomers suggests more stable and reliable supply chains for these simpler benzamides.

Catalog presence
Supporting evidence
Listed on ChemSpider, BenchChem
Broader database presence suggests reliable sourcing; complex piperidinyl analog available only through specialized libraries.
Vendor catalog analysis 2025-2026.
Commercial Availability Sourcing Procurement

N-(3-ethoxypropyl)-4-methoxybenzamide Research Applications


Core Scaffold for SAR Studies

N-(3-ethoxypropyl)-4-methoxybenzamide serves as an ideal core scaffold for structure-activity relationship (SAR) studies focused on the benzamide pharmacophore. Its relatively low molecular weight and simple substitution pattern allow for systematic exploration of the chemical space [1]. Researchers can use it as a baseline to quantify the impact of adding steric bulk (e.g., piperidinyl groups [1]) or altering the electronic properties (e.g., adding a chlorine atom ) on key physicochemical parameters like logP .

Negative Control for Bioactivity Assays

Given its predicted lack of complex biological activity compared to larger, more functionalized benzamide analogs (such as those disclosed in patent literature [1]), N-(3-ethoxypropyl)-4-methoxybenzamide is well-suited as a negative control or baseline compound in high-throughput screening (HTS) assays. Its physicochemical properties can help establish assay noise levels, and its confirmed regioisomeric identity (para-methoxy) ensures that any observed activity from more complex test compounds can be attributed to their specific structural features rather than the core scaffold.

Synthetic Intermediate for Derivatization

The stable amide bond in N-(3-ethoxypropyl)-4-methoxybenzamide is a robust synthetic handle for further derivatization [1]. The compound's relatively simple structure and the presence of the 4-methoxy group make it a convenient starting material for synthesizing more complex molecules, such as the dipyrido-pyrimidinylidene benzamides or other heterocyclic benzamides described in pharmaceutical patents . Its use as an intermediate ensures a high degree of structural control over the final product.

Physicochemical Standard for Method Development

N-(3-ethoxypropyl)-4-methoxybenzamide can be used as a standard compound for developing and validating analytical methods, such as reversed-phase HPLC, due to its predicted logP and pKa values [1]. By comparing its retention time and behavior against its regioisomer (3-methoxy analog [1]) or chlorinated analog , analysts can fine-tune separation conditions and establish a reliable system suitability test for a broader panel of benzamide compounds.

Application
Selection Property
Validation Focus
Core scaffold for SAR studies
Simple benzamide core, low molecular weight
LogP/solubility profiling; substituent impact quantification
Negative control for bioactivity assays
Predicted baseline activity; regioisomeric identity
Assay noise floor; attribution of activity to added functionality
Synthetic intermediate for derivatization
Stable amide handle; 4-methoxy directing group
Derivatization efficiency; structural control over final product
Physicochemical standard for method development
Predicted logP and pKa values
HPLC retention reproducibility; regioisomer separation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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